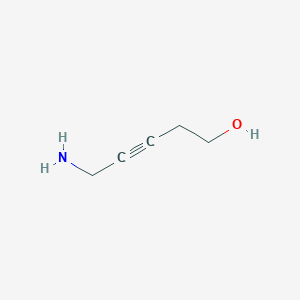

5-Aminopent-3-yn-1-ol

Description

Properties

IUPAC Name |

5-aminopent-3-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-4-2-1-3-5-7/h7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAHFKYPLPLAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C#CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182741-35-1 | |

| Record name | 5-aminopent-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Aminopent 3 Yn 1 Ol and Its Analogs

Established Synthetic Routes to Alkynyl Amino Alcohols

Traditional approaches to synthesizing alkynyl amino alcohols often involve the stepwise introduction of the required functional groups using well-understood reaction mechanisms. These methods prioritize reliability and can be adapted to a wide range of substrates.

A key challenge in the synthesis of molecules like 5-aminopent-3-yn-1-ol is the regioselective formation of the carbon-carbon triple bond. This involves carefully choosing reagents and reaction conditions to ensure the alkyne is introduced at the correct position within the molecular backbone. One powerful method is the Nicholas reaction, which utilizes a dicobalt hexacarbonyl complex to stabilize a propargyl cation, allowing for the acid-promoted propargylation of nucleophiles like amines and alcohols. acs.orgnih.govnih.gov This approach is particularly useful for base-sensitive molecules where traditional methods like Williamson ether synthesis might fail. nih.gov

Another strategy involves the dual catalytic cross-coupling of allyl alcohols. This method uses a combination of an iridium photocatalyst and a copper catalyst to achieve the regioselective amination and functionalization of olefins, providing a pathway to complex amino alcohols. nih.gov Furthermore, nickel-hydride catalysis has been shown to achieve regioselective hydroalkynylation of unactivated alkenes, offering a direct route to chiral aliphatic amines bearing an alkyne group. chinesechemsoc.org

The introduction of both the amino and hydroxyl groups is fundamental to forming the target structure. These functionalities can be installed simultaneously or sequentially. A common and effective method for synthesizing β-amino alcohols is the aminolysis of epoxides, where an amine opens the epoxide ring. organic-chemistry.org This reaction can proceed without a catalyst in water or mixed polar solvents, offering a green and efficient route. organic-chemistry.org For more challenging substrates, Lewis acids or metal perchlorates can be used to catalyze the ring-opening. organic-chemistry.org

Carbodiimide-mediated coupling reactions represent another versatile strategy. For instance, an amino group can be coupled with a carboxylic acid containing an alkyne, such as 5-hexynoic acid, to form an amide linkage, which can be subsequently reduced if necessary. acs.orgnih.gov While effective under neutral conditions, this method can require costly reagents. acs.orgnih.gov

| Method | Description | Key Features | Reference(s) |

| Epoxide Aminolysis | Ring-opening of an epoxide with an amine to form a β-amino alcohol. | High regioselectivity; can be performed in water without a catalyst. | organic-chemistry.org |

| Nicholas Reaction | Acid-promoted propargylation using dicobalt hexacarbonyl-stabilized propargylium ions. | Useful for base-sensitive substrates; protects the alkyne during reaction. | acs.orgnih.govnih.gov |

| Carbodiimide (B86325) Coupling | Coupling of an alkyne-containing carboxylic acid with an amine or alcohol. | Operates under neutral conditions; versatile for various functional groups. | acs.orgnih.gov |

| Williamson Ether Synthesis | Reaction of an alkoxide with propargyl bromide to form a propargyl ether. | A classic method, typically performed under basic conditions. | nih.gov |

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve high efficiency, atom economy, and novel reactivity. Gold and ruthenium complexes have proven particularly effective in activating alkynes for the synthesis of complex molecules and heterocycles derived from alkynyl amino alcohols.

Transition metals, with their unique electronic properties, can activate the carbon-carbon triple bond of alkynyl amino alcohols, facilitating intramolecular reactions that would otherwise be difficult to achieve. researchgate.net This activation opens up new pathways for constructing complex molecular architectures.

Gold(I) complexes are exceptional catalysts for the electrophilic activation of alkynes. researchgate.net They have been instrumental in developing efficient syntheses of various heterocyclic compounds from alkynyl amino alcohol precursors. Research has shown that N-protected 5-aminopent-2-yn-1-ol, a close analog of the target compound, can be converted into N-protected pyrroles and 5,6-dihydropyridin-3(4H)-ones using a gold(I) catalyst. researchgate.netacs.orgorganic-chemistry.org

The proposed mechanism involves the coordination of the gold(I) catalyst to the alkyne, followed by the participation of the neighboring hydroxyl group to form a reactive allene (B1206475) oxide intermediate. researchgate.netorganic-chemistry.org This intermediate is then intramolecularly attacked by the nitrogen nucleophile to form the heterocyclic ring. researchgate.netacs.org This methodology is notable for its extremely short reaction times (as low as 30 seconds), low catalyst loadings (0.5 mol%), and high yields under simple, open-flask conditions. researchgate.netorganic-chemistry.org

| Catalyst System | Substrate Example | Product Type | Key Mechanistic Feature | Reference(s) |

| AuCl / AgSbF₆ | N-protected 5-aminopent-2-yn-1-ol | N-protected pyrroles, 5,6-dihydropyridin-3(4H)-ones | Formation of an allene oxide intermediate via neighboring group participation. | researchgate.netacs.orgorganic-chemistry.org |

| AuCl₃ | 2-Azetidinone-tethered homopropargylic alcohols | Tetrahydrofuryl hemiacetals | Tandem oxycyclization/hydroxylation. | beilstein-journals.org |

| Gold(I) Complexes | Alkynyl thioethers and isoxazoles | 3-Sulfenylated pyrroles | Regioselective (3 + 2) annulation. | nih.gov |

Ruthenium catalysts offer a complementary set of reactivities for transforming alkynyl amino alcohols. Half-sandwich ruthenium complexes have been shown to activate terminal alkynes toward anti-Markovnikov hydration and reductive amination under mild conditions. organic-chemistry.org This allows for the conversion of propargylic amines into 1,3-aminoalcohols with high stereochemical fidelity. organic-chemistry.org

Furthermore, cationic ruthenium catalysts like [CpRu(MeCN)₃]PF₆ are effective in promoting alkene-alkyne coupling reactions. rsc.org These reactions can be performed in aqueous and biologically relevant media, demonstrating their robustness. rsc.org Such couplings have been used to synthesize various dienes and have been applied to the derivatization of amino acids and peptides. rsc.org In the context of heterocycle synthesis, ruthenium catalysts have also been employed for the acceptorless dehydrogenative coupling of β-amino alcohols with ynones to furnish functionalized pyrroles in an atom-economical fashion. rsc.org

| Catalyst System | Reaction Type | Reactants | Product Example | Reference(s) |

| Half-sandwich Ru complexes | Reductive Amination | Propargylic amines | 1,3-Aminoalcohols | organic-chemistry.org |

| [CpRu(MeCN)₃]PF₆ | Alkene-Alkyne Coupling | Terminal alkenes and alkynes | 1,4-Dienes | rsc.org |

| [RuCl₂(p-cymene)]₂ | Dehydrogenative Coupling | β-Amino alcohols and ynones | 3-Acylpyrroles | rsc.org |

| Ru-JOSIPHOS | Enantioselective N-alkylation | 1,2-Diols and secondary amines | Optically active β-amino alcohols | researchgate.net |

Transition Metal-Catalyzed Syntheses

Palladium- and Copper-Catalyzed Reactions

Transition metal catalysis is a cornerstone in the synthesis of complex organic molecules, and both palladium and copper have proven instrumental in the formation of alkynyl amino alcohols and their derivatives.

Palladium-Catalyzed Methodologies

Palladium catalysts are well-known for their ability to facilitate carbon-carbon and carbon-heteroatom bond formation. In the context of synthesizing analogs of this compound, palladium-catalyzed reactions offer robust solutions. One notable application is the domino aminocarbonylation of alkynols, which provides a direct and selective route to substituted itaconimides. nih.govacs.org This process involves the reaction of propargylic alcohols, which are structurally related to alkynyl amino alcohols, with various N-nucleophiles like aryl and alkylamines under a carbon monoxide atmosphere. nih.gov A key to the success of this transformation is often the selection of a specific phosphine (B1218219) ligand and the optimization of reaction conditions to ensure high catalyst activity and selectivity. nih.govacs.org For instance, the use of a specialized palladium catalyst system can lead to the formation of a variety of heterocyclic structures that would be otherwise difficult to access. nih.gov

Another significant palladium-catalyzed approach is the C(sp³)–H alkynylation. This method allows for the preparation of β-alkynyl α-amino acids from common α-amino acid precursors and acetylene (B1199291) bromide, demonstrating high diastereoselectivity. psu.edu

Copper-Catalyzed Syntheses

Copper catalysis has emerged as a powerful tool for the asymmetric synthesis of γ-amino alcohols. nih.govacs.org These methods are valued for their mild reaction conditions and broad functional group tolerance.

A prominent strategy involves the copper-catalyzed hydroamination of unprotected allylic alcohols. This approach yields a range of chiral 1,3-amino alcohols with excellent regioselectivity and enantioselectivity, using readily available starting materials. nih.govacs.org The choice of solvent is critical to avoid the unproductive reduction of the allylic alcohol starting material. nih.gov

Another innovative copper-catalyzed method is the asymmetric propargylic substitution (APS) of alkyne-functionalized oxetanes with amine pronucleophiles. researchgate.netunimi.itrecercat.cat This strategy provides access to structurally diverse chiral γ-amino alcohols that feature challenging tertiary, tetrasubstituted stereocenters. researchgate.netunimi.it This reaction highlights the utility of strained ring systems as precursors for complex molecular architectures. researchgate.net

Furthermore, copper(I)-catalyzed three-component coupling reactions of ethyl glyoxylate, an amine (like p-anisidine), and a terminal alkyne offer a direct and efficient synthesis of β,γ-alkynyl α-amino acid derivatives. organic-chemistry.org This one-pot strategy avoids the need to pre-form and isolate moisture-sensitive α-imino esters, enhancing its practicality. organic-chemistry.org The proposed mechanism involves the formation of a copper acetylide intermediate that reacts with the in situ generated α-imino ester. organic-chemistry.org

Table 1: Overview of Palladium- and Copper-Catalyzed Reactions for Alkynyl Amino Alcohol Analogs This table is interactive. You can sort and filter the data.

| Catalyst System | Substrates | Product Type | Key Features | Citations |

|---|---|---|---|---|

| Palladium / Ligand L11 | Propargylic alcohols, Amines, CO | Itaconimides | Domino aminocarbonylation; High selectivity | nih.gov, acs.org |

| Palladium(II) Acetate | α-Amino acid precursors, Acetylene bromide | β-Alkynyl α-amino acids | Diastereoselective C(sp³)–H alkynylation | psu.edu |

| Copper / Chiral Ligand | Unprotected allylic alcohols, Amines | Chiral γ-Amino Alcohols | Asymmetric hydroamination; High regio- and enantioselectivity | nih.gov, acs.org |

| Copper / Chiral Ligand | Alkyne-functionalized oxetanes, Amines | Chiral γ-Amino Alcohols with tertiary stereocenters | Asymmetric propargylic substitution | researchgate.net, unimi.it, recercat.cat |

| Copper(I) Triflate | Ethyl glyoxylate, p-Anisidine, Terminal alkynes | β,γ-Alkynyl α-amino acid derivatives | Three-component coupling; One-pot synthesis | organic-chemistry.org |

| Copper(II) Triflate | Unsaturated ketoximes, Ethynylbenziodoxolone (EBX) reagents | Alkynyl-functionalized isoxazolines and cyclic nitrones | Vicinal oxyalkynylation and aminoalkynylation of unactivated alkenes | bohrium.com |

Organocatalytic and Metal-Free Synthetic Transformations

In a move towards more sustainable and environmentally benign synthetic methods, organocatalytic and metal-free reactions have gained significant traction. These approaches avoid the use of potentially toxic and expensive transition metals.

Organocatalytic Syntheses

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral phosphoric acids, for example, have been successfully employed in the enantioselective addition of 5-amino-isoxazoles to β,γ-alkynyl-α-ketimino esters. nih.gov This reaction produces quaternary α-isoxazole-α-alkynyl amino acid derivatives in high yields and with excellent enantioselectivities. nih.gov Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the chiral phosphoric acid are crucial for achieving high enantioselectivity. nih.gov

Another powerful organocatalytic method is the asymmetric decarboxylative Mannich reaction, which uses cinchona alkaloid-derived squaramide catalysts. bohrium.com This reaction facilitates the addition of β-keto acids or malonic acid half-esters to β,γ-alkynyl-α-ketimino esters, yielding a variety of α,α-disubstituted amino acid derivatives containing alkynyl groups. bohrium.com

Proline and its derivatives are also versatile organocatalysts. Proline-catalyzed sequential α-aminoxylation/α-amination and Horner-Wadsworth-Emmons olefination of aldehydes provides a novel pathway to both syn- and anti-1,3-amino alcohols. nih.gov

Metal-Free Transformations

Completely metal-free synthetic routes offer significant advantages in terms of cost and environmental impact. A notable example is the visible-light-promoted 1,2-carboimination of alkenes, which can be used to synthesize highly functionalized 1,6-amino alcohols. nih.gov This protocol involves the generation of multiple radical intermediates that combine efficiently to form the final product. nih.gov

Additionally, transition-metal-free intramolecular cyclization reactions have been developed. For instance, the reaction of ortho-alkynylaldehydes with primary amines, mediated by potassium hydroxide (B78521) in DMSO, leads to the synthesis of functionalized amino-indenones. bohrium.com Metal-free cascade cyclizations of alkyne-tethered N-alkoxybenzamides have also been reported for constructing various nitrogen-oxygen fused spiro polyheterocycles. rsc.org

Table 2: Organocatalytic and Metal-Free Synthetic Approaches This table is interactive. You can sort and filter the data.

| Method Type | Catalyst/Reagent | Substrates | Product Type | Key Features | Citations |

|---|---|---|---|---|---|

| Organocatalytic | Chiral Phosphoric Acid | 5-Amino-isoxazoles, β,γ-Alkynyl-α-ketimino esters | Quaternary α-isoxazole-α-alkynyl amino acid derivatives | Enantioselective, Hydrogen-bond catalysis | nih.gov |

| Organocatalytic | Cinchona Alkaloid-derived Squaramide | β-Keto acids, β,γ-Alkynyl-α-ketimino esters | α,α-Disubstituted alkynyl amino acid derivatives | Asymmetric decarboxylative Mannich reaction | bohrium.com |

| Organocatalytic | Proline | Aldehydes, Aminoxylating/Aminating agents | syn/anti-1,3-Amino Alcohols | Sequential α-functionalization and olefination | nih.gov |

| Metal-Free | Visible Light | Alkenes, Bifunctional N-O reagents | 1,6-Imino Alcohols | Radical cascade, 1,2-carboimination | nih.gov |

| Metal-Free | KOH / DMSO | ortho-Alkynylaldehydes, Primary amines | Amino-indenones | Prins-type cyclization and oxidation | bohrium.com |

Chiral Synthesis of Alkynyl Amino Alcohols

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. Chiral alkynyl amino alcohols are valuable synthons for producing a wide array of biologically active molecules. frontiersin.org

Many of the metal-catalyzed and organocatalytic methods described previously are inherently asymmetric, providing direct access to chiral products. For example, the copper-catalyzed hydroamination of allylic alcohols and the propargylic amination of alkynyl oxetanes both deliver chiral γ-amino alcohols with high enantiomeric excess. nih.govacs.orgresearchgate.netunimi.itrecercat.cat Similarly, organocatalytic approaches, such as the phosphoric acid-catalyzed addition to ketimino esters and the decarboxylative Mannich reaction, are designed specifically for the enantioselective synthesis of complex amino acid derivatives. nih.govbohrium.com

Beyond these methods, biocatalysis offers a powerful alternative for chiral synthesis. Engineered amine dehydrogenases (AmDHs), for instance, can be used for the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org This biocatalytic approach allows for the synthesis of chiral amino alcohols using ammonia (B1221849) as the amino donor under mild conditions, offering high stereoselectivity and eliminating the need for heavy metals. frontiersin.org

Another established strategy for chiral synthesis is the catalytic enantioselective reduction of ketones. The use of chiral catalysts, such as (S)-oxazaborolidine, for the reduction of trichloromethyl ketones produces (R)-secondary alcohols with high enantioselectivity, which can then be converted into chiral α-amino acids. organic-chemistry.org

Table 3: Selected Methods for Chiral Synthesis of Alkynyl Amino Alcohols and Analogs This table is interactive. You can sort and filter the data.

| Synthetic Strategy | Catalyst/Enzyme | Precursors | Product Class | Key Outcome | Citations |

|---|---|---|---|---|---|

| Asymmetric Hydroamination | Copper / Chiral Ligand | Allylic Alcohols, Amines | Chiral γ-Amino Alcohols | High enantioselectivity | nih.gov, acs.org |

| Asymmetric Propargylic Amination | Copper / Chiral Ligand | Alkynyl Oxetanes, Amines | Chiral γ-Amino Alcohols | Access to tertiary stereocenters | researchgate.net, unimi.it, recercat.cat |

| Asymmetric Mannich Reaction | Organocatalyst (Squaramide) | β-Keto acids, Ketimino esters | Chiral Alkynyl Amino Acids | Decarboxylative addition | bohrium.com |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy Ketones, Ammonia | Chiral Amino Alcohols | High stereoselectivity, Green chemistry | frontiersin.org |

| Catalytic Enantioselective Reduction | (S)-Oxazaborolidine | Trichloromethyl ketones | Chiral α-Amino Acids | Broad scope, High enantiomeric excess | organic-chemistry.org |

Reactivity and Mechanistic Investigations of 5 Aminopent 3 Yn 1 Ol

Chemical Transformations Involving the Alkyne Moiety

The carbon-carbon triple bond in 5-aminopent-3-yn-1-ol is a site of rich chemical reactivity, enabling a variety of transformations, including additions, cyclizations, and metal-catalyzed couplings.

Activation Strategies for the Triple Bond

Activation of the alkyne is a crucial first step for many of its subsequent transformations. This is typically achieved by coordinating the triple bond to an electrophilic species, which renders it more susceptible to nucleophilic attack. Common strategies involve the use of transition metal catalysts, particularly gold complexes, as well as Brønsted acids and iodine. researchgate.net

Transition Metal Catalysis: Gold catalysts, in both Au(I) and Au(III) oxidation states, are highly effective in activating alkynes. researchgate.net The coordination of an electrophilic gold species to the alkyne in molecules like this compound activates it towards nucleophilic attack. researchgate.netresearchgate.net A notable mechanistic pathway involves the neighboring hydroxyl group participating in the activation. For the related 5-aminopent-2-yn-1-ol, gold(I) catalysis promotes an intramolecular attack of the propargylic alcohol's oxygen atom onto the gold-activated alkyne. This leads to the formation of a key allene (B1206475) oxide intermediate, which then undergoes further reaction. researchgate.netacs.orgresearchgate.net This strategy has been successfully used to synthesize various heterocyclic structures. researchgate.netacs.org

Brønsted Acid and Iodine Catalysis: Besides metals, strong Brønsted acids (like trifluoromethanesulfonic acid, TfOH) and electrophilic iodine sources can also activate the alkyne moiety. researchgate.net The coordination of a proton or an iodonium (B1229267) ion to the triple bond serves a similar purpose to metal coordination, preparing the molecule for subsequent cyclization or addition reactions. researchgate.net

Table 1: Alkyne Activation Strategies and Intermediates

| Activating Agent | Proposed Intermediate/Mechanism | Typical Application | Reference |

|---|---|---|---|

| Gold(I) Complexes (e.g., AuCl) | Coordination to alkyne, followed by neighboring group participation of the hydroxyl group to form an allene oxide intermediate. | Synthesis of N-protected pyrroles and other heterocycles. | researchgate.net, acs.org |

| Brønsted Acids (e.g., TfOH) | Protonation of the alkyne to form a vinyl cation intermediate. | Cycloaddition reactions. | researchgate.net |

| Iodine | Formation of an iodonium ion intermediate across the triple bond. | Synthesis of iodine-incorporated heterocyclic products. | researchgate.net |

Cycloaddition Reactions (e.g., Pauson-Khand Reactions)

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to construct an α,β-cyclopentenone. wikipedia.orgnih.gov This reaction is typically mediated by a cobalt-carbonyl complex, such as dicobalt octacarbonyl, Co₂(CO)₈. wikipedia.org

The generally accepted mechanism begins with the formation of a stable hexacarbonyl dicobalt complex with the alkyne. nih.gov Subsequent coordination of an alkene, followed by migratory insertion of carbon monoxide and reductive elimination, yields the final cyclopentenone product. wikipedia.org The intramolecular version of the Pauson-Khand reaction is particularly useful for building fused ring systems. wikipedia.orgmdpi.com Given its structure, this compound can act as the alkyne component in such reactions. The presence of the amine and alcohol groups offers handles for tethering an alkene, which would facilitate an intramolecular Pauson-Khand reaction to generate complex bicyclic structures. mdpi.com

Table 2: The Pauson-Khand Reaction

| Component | Role in Reaction | Example | Reference |

|---|---|---|---|

| Alkyne | The '2' component; provides two carbon atoms to the new ring. | This compound | wikipedia.org |

| Alkene | The second '2' component; provides two carbon atoms. | Propene | nih.gov |

| Carbon Monoxide (CO) | The '1' component; provides the carbonyl carbon. | CO gas | wikipedia.org |

| Mediator | Forms a complex with the alkyne to facilitate the cycloaddition. | Dicobalt Octacarbonyl (Co₂(CO)₈) | ub.edu |

Hydration and Hydroamination Pathways

Gold(I)-catalyzed reactions of this compound and its derivatives can proceed through intramolecular hydration or hydroamination, leading to valuable heterocyclic products. organic-chemistry.org The specific product formed often depends on whether the amine is protected.

For instance, gold(I) catalysis on N-protected 5-aminopent-2-yn-1-ol (a constitutional isomer) leads to the formation of N-protected pyrroles through a cascade that involves intramolecular hydroamination followed by cyclization. researchgate.netacs.orgorganic-chemistry.org In contrast, when the amine is unprotected, the reaction can yield different products, such as 5,6-dihydropyridin-3(4H)-ones. acs.orgorganic-chemistry.org These transformations highlight the utility of the bifunctional nature of the starting material, where the amine acts as an internal nucleophile attacking the gold-activated alkyne. researchgate.net This provides a direct and atom-economical route to nitrogen-containing heterocycles. organic-chemistry.org

Table 3: Gold-Catalyzed Cyclization of Aminopentynol Derivatives

| Substrate | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| N-Protected 5-aminopent-2-yn-1-ol | Gold(I) | Intramolecular Hydroamination/Cyclization | N-Protected Pyrroles | organic-chemistry.org, acs.org |

| Unprotected 5-aminopent-2-yn-1-ol | Gold(I) | Intramolecular Hydration/Cyclization | 5,6-Dihydropyridin-3(4H)-ones | organic-chemistry.org, acs.org |

Reactions of the Amine Functional Group

The primary amine in this compound is a versatile functional group that readily undergoes reactions typical of primary amines, such as acylation and reductive amination.

Amidation and Acylation Reactions

The primary amino group of this compound can be readily acylated to form amides using various acylating agents, such as acid chlorides, anhydrides, or carboxylic acids activated with coupling reagents. researchgate.net Standard peptide coupling procedures are effective for this transformation. These methods involve the pre-activation of a carboxylic acid to make it more electrophilic. rsc.org

Common coupling systems include the use of a carbodiimide (B86325) like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with an additive such as N-hydroxysulfosuccinimide (s-NHS) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). rsc.org These reagents convert the carboxylic acid into a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine of this compound to form a stable amide bond. rsc.org

Table 4: Common Reagents for Amide Bond Formation

| Coupling Reagent System | Description | Reference |

|---|---|---|

| EDC / s-NHS | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysulfosuccinimide. A widely used system for forming an active ester intermediate. | rsc.org |

| EDC / HOAt / NMM | EDC with 1-hydroxy-7-azabenzotriazole and N-methylmorpholine as a base. HOAt is effective at suppressing side reactions. | rsc.org |

| DMT-MM | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride. A water-soluble coupling agent that can be used in aqueous-organic mixtures. | rsc.org |

Reductive Aminations

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is a key reaction for modifying the primary amine of this compound. masterorganicchemistry.com The process involves two main steps: the reaction of the amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, followed by the in-situ reduction of this intermediate to yield a more substituted amine. masterorganicchemistry.com

This one-pot procedure avoids the problem of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com Mild and selective reducing agents are typically employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common. masterorganicchemistry.com These reagents are capable of reducing the iminium ion intermediate much faster than they reduce the starting aldehyde or ketone, allowing the reaction to proceed cleanly. masterorganicchemistry.com This method allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom of this compound. ub.edu

Table 5: Reductive Amination of this compound

| Carbonyl Compound | Reducing Agent | Product Structure | Reference |

|---|---|---|---|

| Formaldehyde | NaBH₃CN | N-Methyl-5-aminopent-3-yn-1-ol | masterorganicchemistry.com |

| Acetone | NaBH(OAc)₃ | N-Isopropyl-5-aminopent-3-yn-1-ol | masterorganicchemistry.com |

| Benzaldehyde | NaBH₃CN | N-Benzyl-5-aminopent-3-yn-1-ol | masterorganicchemistry.com |

Derivatization for Ligand Design

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a hydroxyl group, alongside an alkyne moiety, makes it a valuable scaffold for the synthesis of novel ligands. Derivatization of this compound allows for the introduction of various functionalities, tuning the steric and electronic properties of the resulting molecule to suit specific metal coordination requirements.

Research has shown that 5-aminopent-2-yn-1-ol and its N-protected derivatives are effective precursors for the synthesis of heterocyclic compounds that can act as ligands. researchgate.netresearchgate.netacs.org For instance, gold(I)-catalyzed reactions of N-protected 5-aminopent-2-yn-1-ol lead to the formation of N-protected pyrroles and 5,6-dihydropyridin-3(4H)-ones. researchgate.netresearchgate.netacs.org These heterocyclic structures, containing both nitrogen and oxygen donor atoms, are well-suited for coordinating with transition metals. The amino group can be readily modified with a variety of protecting groups or other substituents, which in turn influences the electronic properties and coordination behavior of the final ligand.

Furthermore, 5-aminopent-2-yn-1-ols are considered excellent precursors for the synthesis of substituted heterocycles through non-metathesis couplings, as the triple bond can be readily activated and functionalized by transition metals. researchgate.netresearchgate.net This versatility allows for the creation of a diverse library of ligands from a single, readily accessible starting material. The ability to fine-tune the ligand backbone and its substituents through derivatization of this compound is a key strategy in the design of catalysts for a wide range of organic transformations.

Transformations Involving the Hydroxyl Functional Group

Etherification and Esterification

The primary hydroxyl group in this compound is susceptible to standard transformations such as etherification and esterification. While specific literature detailing these reactions for this exact compound is not abundant, the general reactivity of primary alcohols suggests that these transformations are feasible. The hydroxyl group can undergo nucleophilic substitution to yield ethers or esters. smolecule.com

For etherification, the alcohol can be deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile in a Williamson ether synthesis with an appropriate alkyl halide. Alternatively, acid-catalyzed dehydration or other modern etherification protocols could be employed.

Esterification can be achieved through various methods, including the Fischer-Speier esterification with a carboxylic acid under acidic catalysis, or by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. These reactions would introduce an ester functionality, which can significantly alter the electronic and steric properties of the molecule, influencing its reactivity in subsequent transformations or its utility as a building block in larger molecular architectures.

Oxidation Reactions

The primary alcohol functionality of this compound can be oxidized to afford the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The presence of the amino and alkyne groups requires careful selection of reagents to avoid undesired side reactions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation of primary alcohols to aldehydes. For the conversion to a carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) would be necessary. bath.ac.uk However, the use of such harsh oxidants may not be compatible with the other functional groups present in the molecule. For instance, the amino group is susceptible to oxidation, and the alkyne could potentially undergo oxidative cleavage under aggressive conditions. Therefore, chemoselective oxidation methods are paramount. One example from related literature is the Jones oxidation of but-3-yn-2-ol to the corresponding ketone. bath.ac.uk

The resulting aldehydes or carboxylic acids are valuable synthetic intermediates. The aldehyde can participate in reactions such as Wittig olefination or reductive amination, while the carboxylic acid can be converted into a variety of derivatives, including esters and amides.

Participation in Ring-Closing Reactions

The hydroxyl group of this compound and its derivatives plays a crucial role in various ring-closing reactions to form heterocyclic structures. The intramolecular attack of the hydroxyl group onto an activated form of the alkyne is a common strategy for the synthesis of five- and six-membered rings.

Gold(I) catalysis has been effectively utilized to promote the intramolecular cyclization of N-protected 5-aminopent-2-yn-1-ol. researchgate.netresearchgate.netacs.org In these reactions, the gold catalyst activates the alkyne, making it susceptible to nucleophilic attack by the pendant hydroxyl group. This leads to the formation of cyclic ethers, such as substituted furans or pyrans, depending on the regioselectivity of the cyclization (exo- or endo-dig). The nature of the substituent on the amino group can influence the reaction pathway and the final product. For example, unprotected 5-aminopent-2-yn-1-ol can lead to the formation of 5,6-dihydropyridin-3(4H)-ones. researchgate.netresearchgate.netacs.orgorganic-chemistry.org

These ring-closing reactions are highly valuable as they provide a direct route to complex heterocyclic systems from a relatively simple acyclic precursor. The resulting heterocycles are important motifs in many biologically active molecules and can also serve as versatile intermediates in organic synthesis.

Intramolecular Cyclizations and Rearrangements

Allene Oxide Intermediate Formation

A key mechanistic feature in the gold(I)-catalyzed intramolecular cyclization of N-protected 5-aminopent-2-yn-1-ol is the formation of an allene oxide intermediate. researchgate.netresearchgate.netacs.org This transient species arises from the neighboring group participation of the oxygen atom of the propargylic alcohol.

The proposed mechanism involves the initial coordination of the gold(I) catalyst to the alkyne moiety of the 5-aminopent-2-yn-1-ol derivative. This activation facilitates an intramolecular attack by the oxygen of the hydroxyl group onto the alkyne, leading to the formation of a cyclic allene oxide intermediate. researchgate.netresearchgate.netacs.orgresearchgate.netmolaid.com This highly reactive intermediate is then subject to intramolecular nucleophilic attack by the nitrogen atom of the protected amino group. The regioselectivity of this attack determines the final heterocyclic product, which can be either an N-protected pyrrole (B145914) or a 5,6-dihydropyridin-3(4H)-one. researchgate.netresearchgate.netacs.org Control experiments and theoretical studies support the existence of this allene oxide intermediate in the reaction pathway. researchgate.net

This mechanistic pathway highlights the unique reactivity of propargylic alcohols in the presence of gold catalysts and provides a powerful tool for the synthesis of a variety of important nitrogen-containing heterocycles.

Neighboring Group Participation Mechanisms

Neighboring group participation (NGP), also known as anchimeric assistance, is a significant phenomenon in organic chemistry where a substituent within a reacting molecule acts as an internal nucleophile. nih.gov This participation, often from a heteroatom with lone pair electrons or a pi bond, can significantly influence the rate and stereochemistry of a reaction by stabilizing the transition state and forming a cyclic intermediate. nih.govorganic-chemistry.org In the context of this compound, both the hydroxyl and amino groups have the potential to engage in neighboring group participation with the alkyne functionality, leading to various cyclization pathways.

While detailed mechanistic studies specifically focusing on this compound are not extensively documented in the reviewed literature, the reactivity of the closely related isomer, 5-aminopent-2-yn-1-ol, offers significant insights into the potential neighboring group participation mechanisms. Research on 5-aminopent-2-yn-1-ol has demonstrated that gold(I) catalysis can efficiently promote the synthesis of heterocyclic compounds through a pathway involving neighboring group participation. acs.orgresearchgate.net

A proposed mechanism for the gold(I)-catalyzed reaction of N-protected 5-aminopent-2-yn-1-ol involves the participation of the oxygen atom of the propargylic alcohol. acs.orgresearchgate.net This participation leads to the formation of an allene oxide intermediate, which then undergoes an intramolecular nucleophilic attack by the heteroatom (in this case, the nitrogen of the protected amino group) to yield N-protected pyrroles or 5,6-dihydropyridin-3(4H)-ones. organic-chemistry.orgacs.orgresearchgate.net This methodology has been noted for its efficiency, with short reaction times, low catalyst loading, and high yields under simple, open-flask conditions. organic-chemistry.orgacs.orgresearchgate.net

The following table summarizes the typical reaction conditions and outcomes for the gold(I)-catalyzed cyclization of N-protected 5-aminopent-2-yn-1-ol, which serves as a model for potential neighboring group participation in related aminoalkynols.

Table 1: Gold(I)-Catalyzed Cyclization of N-Protected 5-Aminopent-2-yn-1-ol

| Catalyst | Catalyst Loading (mol%) | Reaction Time | Product(s) | Yield |

|---|---|---|---|---|

| Gold(I) Chloride | 0.5 | 30 seconds | N-Protected Pyrroles | High |

For this compound, the positioning of the alkyne at the 3-position introduces different geometric considerations for neighboring group participation compared to its 2-yne isomer. The hydroxyl group at C1 and the amino group at C5 are situated differently with respect to the triple bond, which would influence the feasibility and outcome of intramolecular cyclization reactions.

The participation of the hydroxyl group would necessitate the formation of a different-sized ring intermediate than in the case of the 2-yne isomer. Similarly, the intramolecular attack by the amino group would lead to a distinct heterocyclic system. The specific pathways and the favorability of these potential cyclizations for this compound would depend on factors such as the catalyst employed, the reaction conditions, and whether the amino group is protected.

While the direct investigation of neighboring group participation in this compound remains an area for further research, the well-established mechanisms in its 2-yne isomer provide a strong foundation for predicting its reactivity and exploring its potential for the synthesis of novel heterocyclic structures.

Derivatization Strategies and Applications of 5 Aminopent 3 Yn 1 Ol As a Synthetic Building Block

Synthesis of Heterocyclic Compounds

The strategic placement of nucleophilic amine and hydroxyl groups in relation to the alkyne functionality in 5-aminopent-3-yn-1-ol and its derivatives enables efficient intramolecular cyclization reactions to form various heterocyclic scaffolds.

Gold(I) catalysis has been effectively employed for the synthesis of N-protected pyrroles and 5,6-dihydropyridin-3(4H)-ones from the closely related isomer, 5-aminopent-2-yn-1-ol. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org This methodology highlights the utility of gold catalysts in activating the alkyne bond for intramolecular attack by the nitrogen atom. The reaction proceeds efficiently under mild, open-flask conditions with low catalyst loading and short reaction times. organic-chemistry.org

When the amino group is protected (e.g., with a tosyl group), a 5-endo-dig cyclization is favored, leading to the formation of a five-membered pyrrole (B145914) ring after dehydration. organic-chemistry.org Conversely, the unprotected amino-yn-ol undergoes a 6-endo-dig cyclization to furnish the six-membered dihydropyridinone skeleton. organic-chemistry.org This divergent reactivity based on the presence or absence of a protecting group on the nitrogen atom allows for selective synthesis of either five- or six-membered heterocycles from a common precursor type.

| Substrate Type | Product | Cyclization Mode | Catalyst | Key Features |

|---|---|---|---|---|

| N-Protected 5-Aminopent-2-yn-1-ol | N-Protected Pyrrole | 5-endo-dig | Gold(I) Complex | High yield, short reaction time organic-chemistry.org |

| Unprotected 5-Aminopent-2-yn-1-ol | 5,6-Dihydropyridin-3(4H)-one | 6-endo-dig | Gold(I) Complex | Simple open-flask conditions organic-chemistry.org |

The synthesis of indoles and benzofurans can be achieved through the intramolecular cyclization of N-aryl and O-aryl substituted alkynes, respectively. By derivatizing this compound, it can serve as a precursor for these important bicyclic heterocycles. For instance, N-arylation of the amino group would yield an N-aryl-5-aminopent-3-yn-1-ol derivative. This intermediate, upon activation of the alkyne by a suitable catalyst, can undergo an intramolecular cyclization/aromatization cascade to form a hydroxyalkyl-substituted indole. organic-chemistry.orgnih.gov

Similarly, an O-aryl derivative, formed via an ether linkage between the hydroxyl group of this compound and a phenol, could cyclize to produce a corresponding aminoalkyl-substituted benzofuran. organic-chemistry.org These atom-economic synthetic strategies are advantageous as they construct complex cores from linear precursors in a single step. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org

While direct cyclization of this compound to a piperidone is not prominently documented, the compound serves as a viable precursor to saturated piperidine rings. A plausible synthetic route involves a two-step process. First, the alkyne moiety can be reduced to the corresponding alkane, yielding 5-aminopentan-1-ol. This saturated amino alcohol can then undergo intramolecular cyclization to form piperidine. dtic.mil

Several methods exist for the N-heterocyclization of amino alcohols. organic-chemistry.org For example, catalysis by a Cp*Ir complex has been shown to be effective for the cyclization of primary amines with diols to form a variety of cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org This transformation provides a pathway from the unsaturated this compound to the fully saturated and structurally important piperidine core.

The direct application of this compound in the synthesis of spirocyclic systems is not widely reported. However, the principles of gold-catalyzed reactions of alkynols suggest potential pathways. Gold catalysts are known to facilitate intramolecular cyclizations of alkynyl diols to produce spiroketals. beilstein-journals.org By analogy, a suitably modified derivative of this compound could be envisioned to participate in a tandem reaction to generate a spirocyclic framework. For example, conversion of the amine to another nucleophilic group or tethering a cyclic moiety to the nitrogen could set the stage for an intramolecular cycloaddition onto the alkyne, leading to a spiro-center.

Development of Functional Materials and Probes

Molecular Probe Development:Similarly, no research articles were identified that describe the development or use of this compound in the creation of molecular or fluorescent probes. The functional groups present in the molecule, an amino group and a hydroxyl group, along with the alkyne moiety, are features often utilized in the design of probes. However, the application of this specific compound for such purposes has not been reported in the available literature.

Due to the lack of specific research data for "this compound" in these fields, it is not possible to provide the detailed, informative content required to fulfill the article outline while adhering to the strict inclusion criteria of the request.

Spectroscopic and Advanced Analytical Characterization in Research of 5 Aminopent 3 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Aminopent-3-yn-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each type of non-equivalent proton in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as the magnetic anisotropy of the alkyne bond. The protons on the carbons adjacent to the heteroatoms (C1 and C5) are expected to be the most deshielded.

-CH₂OH (C1-H): The methylene protons adjacent to the hydroxyl group would likely appear as a triplet, due to coupling with the neighboring methylene group at C2.

-C≡C-CH₂- (C2-H): These protons, being propargylic, would also likely present as a triplet, coupling with the protons at C1.

-CH₂NH₂ (C5-H): The methylene protons adjacent to the amino group are also expected to be deshielded and would likely appear as a singlet or a finely coupled multiplet depending on the exchange rate of the amine protons.

-OH and -NH₂: The protons of the hydroxyl and amino groups are typically broad singlets and their chemical shifts can vary significantly with concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Alkynyl Carbons (C3 & C4): The sp-hybridized carbons of the alkyne are expected to resonate in the characteristic region for internal alkynes (typically δ 70-90 ppm).

-CH₂OH (C1): The carbon bearing the hydroxyl group would be found in the typical range for a primary alcohol.

-C≡C-CH₂- (C2): This propargylic carbon would have a distinct chemical shift.

-CH₂NH₂ (C5): The carbon attached to the amino group would appear in the characteristic region for a primary amine.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as pent-3-yn-1-ol and 5-amino-1-pentanol.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (-CH₂OH) | ~3.7 | t |

| H-2 (-C≡C-CH₂-) | ~2.5 | t |

| H-5 (-CH₂NH₂) | ~3.4 | s |

| -OH | Variable (broad s) | broad s |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-CH₂OH) | ~60 |

| C-2 (-C≡C-CH₂-) | ~23 |

| C-3 (-C≡C-) | ~80 |

| C-4 (-C≡C-) | ~85 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For this compound, a cross-peak between the signals for the H-1 and H-2 protons would confirm their connectivity through the C1-C2 single bond.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.7 ppm would show a correlation to the carbon signal at ~60 ppm, confirming this as the -CH₂OH group.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, which is particularly useful in confirming the methylene carbons in the structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), would be used to determine the exact mass of the molecular ion ([M+H]⁺) of this compound. The high precision of this measurement allows for the unambiguous determination of the molecular formula (C₅H₉NO). This is a critical step in confirming the identity of the synthesized compound.

Predicted HRMS Data for this compound

| Ion | Calculated m/z |

|---|

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by its fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule and offers insights into its structure. The fragmentation of this compound would be expected to proceed through several characteristic pathways for amines, alcohols, and alkynes. nih.govlibretexts.org

Key fragmentation pathways would likely include:

α-Cleavage adjacent to the oxygen atom: Loss of a C₄H₇N radical to form a resonance-stabilized oxonium ion at m/z 31 ([CH₂OH]⁺).

α-Cleavage adjacent to the nitrogen atom: Loss of a C₄H₇O radical to form a resonance-stabilized iminium ion at m/z 30 ([CH₂NH₂]⁺).

Loss of water: Dehydration of the molecular ion to yield a fragment at m/z 81.

Loss of ammonia (B1221849): Deamination to produce a fragment at m/z 82.

Cleavage at the propargylic position: Fragmentation of the C-C bond adjacent to the alkyne can lead to the formation of resonance-stabilized propargyl cations. jove.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound or a derivative can be grown, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions.

Given the presence of both a hydrogen bond donor (-OH and -NH₂) and acceptor (the lone pairs on O and N), the solid-state structure of this compound is expected to be dominated by an extensive network of hydrogen bonds. nih.gov The primary amino group and the hydroxyl group are both capable of participating in multiple hydrogen bonds. nih.gov

The most probable hydrogen bonding motifs, or synthons, would involve:

O-H···N interactions: The hydroxyl group of one molecule donating a hydrogen bond to the nitrogen atom of a neighboring molecule.

N-H···O interactions: The amino group of one molecule donating a hydrogen bond to the oxygen atom of another.

O-H···O interactions: Hydrogen bonding between the hydroxyl groups of adjacent molecules.

N-H···N interactions: Hydrogen bonding between the amino groups of neighboring molecules.

These interactions would likely lead to the formation of one-dimensional chains or two-dimensional sheets in the crystal lattice, significantly influencing the compound's physical properties, such as its melting point and solubility. The linear nature of the alkyne moiety would also impose certain constraints on the molecular packing.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of this compound, IR spectroscopy provides valuable insights into its molecular structure by identifying the characteristic vibrational frequencies of its key functional groups: the hydroxyl (-OH) group, the amino (-NH2) group, and the internal alkyne (-C≡C-) bond.

The IR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The functional group region is particularly useful for identifying the presence of specific bonds and functional groups, as these vibrations are generally well-defined and characteristic.

Detailed Research Findings from IR Spectroscopic Analysis:

Analysis of the expected IR spectrum of this compound, based on established group frequencies and data from analogous compounds, reveals several key absorption bands that confirm its structure.

O-H Stretching: A prominent, broad absorption band is anticipated in the region of 3550–3200 cm⁻¹. This band is characteristic of the O-H stretching vibration of the primary alcohol group. The broadness of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.

N-H Stretching: The primary amine group (-NH2) is expected to exhibit two distinct, medium-intensity peaks in the 3500–3300 cm⁻¹ range. ucla.edu These two bands correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two peaks is a definitive indicator of a primary amine.

C-H Stretching: Absorptions due to C-H stretching vibrations from the alkyl portions of the molecule typically appear in the 2950–2850 cm⁻¹ region. ucla.edu

C≡C Stretching: The internal carbon-carbon triple bond (alkyne) gives rise to a weak to medium, sharp absorption band in the 2260–2100 cm⁻¹ range. orgchemboulder.comlibretexts.orglibretexts.org The intensity of this peak for an internal alkyne can be variable and is often weaker than that of a terminal alkyne. libretexts.orgyoutube.com

N-H Bending: The scissoring vibration of the primary amine group results in a medium to strong absorption in the 1650–1580 cm⁻¹ region.

C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the primary alcohol is expected to produce a strong absorption band in the 1300–1000 cm⁻¹ range.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3550 - 3200 | -OH (Alcohol) | O-H Stretch | Strong, Broad |

| 3500 - 3300 | -NH₂ (Amine) | N-H Asymmetric & Symmetric Stretch | Medium (two peaks) |

| 2950 - 2850 | C-H (Alkyl) | C-H Stretch | Medium to Strong |

| 2260 - 2100 | -C≡C- (Alkyne) | C≡C Stretch | Weak to Medium, Sharp |

| 1650 - 1580 | -NH₂ (Amine) | N-H Bend (Scissoring) | Medium to Strong |

| 1300 - 1000 | C-O (Alcohol) | C-O Stretch | Strong |

Computational and Theoretical Studies on 5 Aminopent 3 Yn 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculation significantly while maintaining high accuracy. For 5-Aminopent-3-yn-1-ol, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Such calculations can predict a variety of electronic properties that are crucial for understanding the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability; a smaller gap suggests the molecule is more likely to be reactive.

Other reactivity descriptors derived from DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters help in predicting how this compound would interact with other chemical species. For instance, the molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electrophilic and nucleophilic sites. For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group would be expected to be electron-rich (nucleophilic) regions, while the hydrogen atoms of these groups would be electron-poor (electrophilic).

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -0.235 | Hartrees |

| LUMO Energy | 0.052 | Hartrees |

| HOMO-LUMO Gap | 0.287 | Hartrees |

| Ionization Potential | 6.39 | eV |

| Electron Affinity | -1.41 | eV |

| Electronegativity | 2.49 | eV |

Note: The data in this table is hypothetical, based on typical values for similar organic molecules, and serves as an illustration of the output from DFT calculations.

Conformer Analysis and Energy Minimization

Due to the rotational freedom around its single bonds, this compound can exist in various spatial arrangements known as conformers. A conformer analysis is essential to identify the most stable three-dimensional structures. This process involves systematically rotating the bonds and calculating the potential energy of each resulting conformer.

The initial geometries can be generated and then optimized using computational chemistry software. Energy minimization calculations, often performed with DFT or other quantum mechanical methods, refine the geometry of each conformer to find the lowest energy structure on the potential energy surface. The conformer with the absolute lowest energy is the global minimum and represents the most probable structure of the molecule at low temperatures. The relative energies of other stable conformers are important for understanding the molecule's flexibility and its behavior in different environments.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movement and interaction of molecules in a simulated environment, such as in a solvent or in the solid state.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can provide a basis for assigning experimental spectra and can even predict spectra for molecules that have not yet been synthesized.

For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum by calculating the energies of electronic excitations. ehu.es Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical vibrational spectra can be compared with experimental data to confirm the molecular structure and to understand the nature of the vibrational modes. For instance, characteristic peaks for the O-H stretch, N-H stretch, and the C≡C triple bond stretch would be predicted. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the structural elucidation of the molecule. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3650 |

| N-H | Stretching | 3400 |

| C≡C | Stretching | 2150 |

| C-O | Stretching | 1050 |

Note: This data is illustrative and represents typical frequency ranges for these functional groups.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The way molecules pack in a solid state and interact with each other is governed by intermolecular forces. Understanding these interactions is crucial for predicting crystal structures and material properties.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgscirp.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Emerging Research Directions and Future Perspectives for 5 Aminopent 3 Yn 1 Ol

Development of Novel Catalytic Transformations

The unique arrangement of functional groups in 5-Aminopent-3-yn-1-ol opens avenues for novel catalytic transformations. The alkyne moiety, in particular, is a rich playground for catalysis.

Gold and other transition metals are known to catalyze a variety of transformations involving alkynes. nih.gov For this compound, intramolecular cyclization reactions could be envisioned, catalyzed by metal complexes to form substituted heterocycles, which are prevalent scaffolds in pharmaceuticals. The development of enantioselective catalytic systems would be a key focus, enabling the synthesis of chiral products with high stereocontrol. ubc.ca

Furthermore, the amino and hydroxyl groups can act as directing groups in C-H activation reactions at positions adjacent to the alkyne, allowing for late-stage functionalization. nih.gov Research in this area could lead to efficient methods for creating derivatives of this compound with tailored properties. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is another catalytic avenue, potentially leading to the synthesis of more complex diamines or nitrogen-containing heterocycles. rsc.org

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Catalyst Type | Potential Products |

|---|---|---|

| Enantioselective Cyclization | Chiral Gold or Platinum Complexes | Chiral Nitrogen and Oxygen Heterocycles |

| Directed C-H Functionalization | Palladium or Rhodium Catalysts | Functionalized Aminoalkynols |

| Hydroamination | Transition Metal Complexes | Diamines, Enamines |

Exploration of Bio-conjugation and Click Chemistry Applications

The terminal alkyne of a propargylamine (B41283) is a well-established functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.orgiris-biotech.de Although this compound possesses an internal alkyne, its reactivity in cycloaddition reactions, while potentially lower than terminal alkynes, remains an area ripe for exploration. The development of new catalysts or reaction conditions could enable its efficient participation in click-type reactions.

The amine and hydroxyl groups provide handles for attaching this compound to biomolecules, such as proteins or nucleic acids. nih.govacs.org Once conjugated, the alkyne could serve as a reactive partner for the introduction of reporter molecules, drugs, or other functionalities via click chemistry. This dual functionality makes it a promising linker for creating complex bioconjugates. lumiprobe.com For instance, the amine could be acylated with a molecule of interest, and the alkyne could then be used to attach the entire construct to a biological target. nih.gov

Innovative Applications in Material Science

The rigid, linear nature of the alkyne unit in this compound makes it an attractive monomer for the synthesis of novel polymers. solubilityofthings.com Polymerization of bifunctional monomers containing alkynes can lead to materials with interesting electronic and optical properties. mdpi.com The amino and hydroxyl groups offer sites for cross-linking, allowing for the creation of robust, three-dimensional polymer networks. acs.org

Recent research has demonstrated the synthesis of cyclic polymers from alkyne monomers, which exhibit unique physical properties compared to their linear counterparts. nih.govoborolabs.comresearchgate.net Exploring the potential of this compound in such polymerizations could lead to new materials with applications in electronics, sensing, and beyond. Furthermore, the incorporation of this functional monomer into existing polymer backbones could be used to tune material properties such as solubility, thermal stability, and surface characteristics. researchgate.net

Table 2: Potential Material Science Applications

| Application Area | Rationale | Potential Material Type |

|---|---|---|

| Conjugated Polymers | Alkyne unit provides rigidity and electronic communication. | Organic semiconductors, sensors |

| Cross-linked Networks | Amine and hydroxyl groups as cross-linking sites. | Thermosets, hydrogels |

| Functional Polymer Additive | Introduction of reactive sites into inert polymers. | Modified commodity plastics |

Integration with Flow Chemistry and Sustainable Synthesis

Flow chemistry offers significant advantages in terms of safety, scalability, and control over reaction parameters, particularly for reactions involving highly reactive intermediates or exothermic processes. umontreal.ca The synthesis of propargylamines and related compounds can be effectively translated to continuous flow systems. rsc.org This approach allows for the safe handling of reagents and the precise control of reaction conditions, often leading to higher yields and purities. rsc.org

The development of sustainable synthetic routes to this compound and its derivatives is another important research direction. This includes the use of greener solvents, recyclable catalysts, and atom-economical reactions. eventsair.comrsc.orgrsc.org For instance, multicomponent reactions, such as the A³ coupling (aldehyde-alkyne-amine), provide a highly efficient way to construct propargylamine scaffolds from simple starting materials. acs.orgacs.org Adapting these methods for the synthesis and functionalization of this compound would align with the principles of green chemistry.

Computational Design of Derivatives with Targeted Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. sciengine.com In the context of this compound, density functional theory (DFT) calculations could be employed to study its conformational preferences, electronic structure, and reaction mechanisms. This understanding can guide the design of new catalysts and reaction conditions for its selective transformation.

Furthermore, computational screening of virtual libraries of this compound derivatives could accelerate the discovery of molecules with specific, targeted properties. For example, by modeling the interaction of derivatives with a biological target, it may be possible to design potent and selective enzyme inhibitors or receptor ligands. Similarly, computational methods can be used to predict the electronic and material properties of polymers derived from this monomer, aiding in the design of new functional materials. nsf.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Aminopent-3-yn-1-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : Synthesis of this compound can be approached via reductive amination or alkyne-functionalized precursor modifications. For example, catalytic hydrogenation (e.g., Pd/C or Lindlar catalyst) may reduce triple bonds selectively while preserving the amine and alcohol groups. Reaction optimization should focus on pH control (to prevent unwanted side reactions at the amine group) and temperature modulation (to stabilize the alkyne moiety). Monitoring intermediates via TLC or GC-MS is critical .

- Key Parameters : Catalyst type (e.g., Lindlar for partial hydrogenation), solvent polarity (e.g., methanol/water mixtures), and reaction time (to avoid over-reduction).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do spectral data correlate with its structure?

- Methodological Answer :

- NMR : H NMR will show distinct signals for the alkyne proton (~2.5 ppm, triplet), hydroxyl proton (broad peak at ~1.5-2.0 ppm), and amine protons (downfield shifts due to hydrogen bonding). C NMR will confirm the alkyne carbon (~70-80 ppm) and adjacent carbons .

- IR : Strong absorption bands for -OH (3200-3600 cm), -NH (3300-3500 cm), and C≡C (2100-2260 cm) .

- Validation : Compare experimental data with computational predictions (e.g., DFT-based IR/NMR simulations) to resolve ambiguities.

Q. How does the bifunctional nature of this compound influence its stability under varying storage conditions?

- Methodological Answer : The compound’s amine and alkyne groups make it susceptible to oxidation and moisture absorption. Stability assays should include:

- Thermogravimetric Analysis (TGA) : To assess decomposition thresholds.

- Accelerated Aging Studies : Store samples under controlled humidity (e.g., 40-60% RH) and temperature (4°C, 25°C, 40°C) for 1-6 months, monitoring purity via HPLC .

- Recommendations : Use inert atmospheres (N) and desiccants for long-term storage.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in catalytic hydrogenation reactions?

- Methodological Answer : The alkyne group’s electron density and steric environment dictate selectivity. For example, Lindlar catalyst (Pd/CaCO with quinoline) preferentially hydrogenates alkynes to cis-alkenes, while Ni-based catalysts may over-reduce to alkanes. Computational modeling (e.g., DFT) can map transition states to predict regioselectivity .

- Experimental Validation : Compare reaction outcomes using Pd, Ni, and Pt catalysts, analyzing products via H NMR and mass spectrometry .

Q. How can researchers resolve contradictions in reported reaction yields or spectral data for this compound derivatives?

- Methodological Answer :

-

Data Triangulation : Cross-reference results with multiple analytical techniques (e.g., NMR, IR, X-ray crystallography) to confirm structural assignments.

-

Meta-Analysis : Systematically review literature (e.g., Reaxys, SciFinder) to identify common confounding factors (e.g., solvent purity, catalyst lot variability) .

05 文献检索Literature search for meta-analysis02:58

Q. What computational strategies are suitable for predicting the reactivity of this compound in multi-step syntheses?

- Methodological Answer :

- Retrosynthetic Analysis : Use AI-powered tools (e.g., Pistachio, Reaxys) to propose feasible routes, prioritizing steps with high atom economy and minimal protecting groups .

- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) to optimize kinetic control .

- Validation : Compare computational predictions with experimental yields for iterative refinement.

Data Management & Ethical Considerations

Q. How can researchers balance open-data sharing with privacy concerns when publishing datasets involving this compound?

- Methodological Answer :

- De-Identification : Remove proprietary synthesis details while disclosing general reaction conditions.

- Compliance : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and consult institutional data protection offices to align with GDPR or HIPAA standards .

- Tools : Use repositories like Zenodo or ChemRxiv for anonymized data uploads.

Tables for Quick Reference

Table 1 : Key Synthetic Routes for this compound

| Method | Catalyst | Yield (%) | Key Challenges | Reference |

|---|---|---|---|---|

| Reductive Amination | Pd/C, H | 65-75 | Over-reduction of alkyne | |

| Alkyne Functionalization | CuI, amine | 50-60 | Steric hindrance at C3 |

Table 2 : Stability of this compound Under Storage Conditions

| Condition | Purity Loss (%) after 6 Months | Recommended Mitigation |

|---|---|---|

| 25°C, 60% RH | 15-20 | Desiccants, inert atmosphere |

| 4°C, dry N | <5 | Sealed amber vials |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.